![molecular formula C27H36O2 B12445754 2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone is an organic compound with a complex structure that includes both aromatic and cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound’s aromatic and cyclohexyl groups allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Ethoxylphenyl-4’-Trans-Pentylcyclohexylbenzoate: Similar in structure but with different functional groups.
2-Methoxyphenyl isocyanate: Shares the aromatic ring but differs in functional groups and reactivity.
Uniqueness
2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone is unique due to its combination of aromatic and cyclohexyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
特性
分子式 |
C27H36O2 |
|---|---|
分子量 |
392.6 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C27H36O2/c1-3-5-6-7-21-8-12-23(13-9-21)24-14-16-25(17-15-24)27(28)20-22-10-18-26(19-11-22)29-4-2/h10-11,14-19,21,23H,3-9,12-13,20H2,1-2H3 |
InChIキー |
FBFSXFOHEDPPFV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12445672.png)

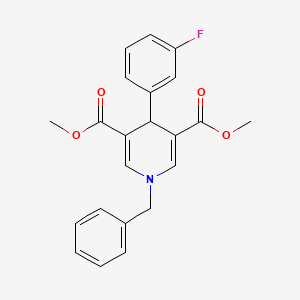
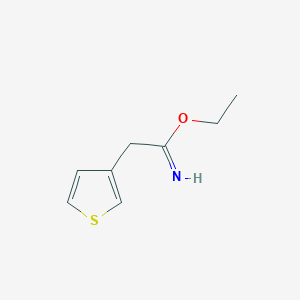
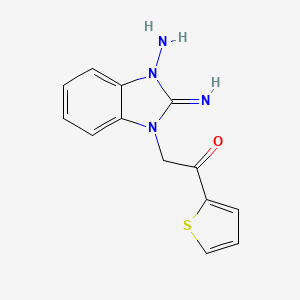
![N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline](/img/structure/B12445722.png)
![(3Z)-5-bromo-3-[3-(3-chloro-4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12445724.png)
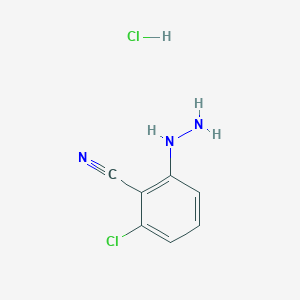

![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
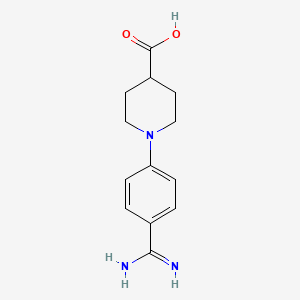
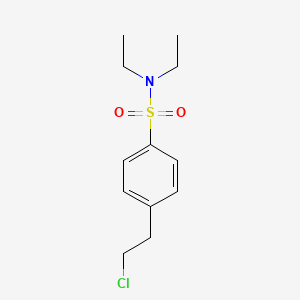
![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)

